molecular formula C16H8NO4+ B12468640 8-nitro-11-oxo-11H-indeno[1,2-b]chromenium

8-nitro-11-oxo-11H-indeno[1,2-b]chromenium

Cat. No.: B12468640
M. Wt: 278.24 g/mol
InChI Key: QDCCLUMWFXOESB-UHFFFAOYSA-N
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Description

8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium is a complex organic compound belonging to the class of indeno[1,2-b]chromenes. These compounds are known for their unique structural features and potential applications in various fields of chemistry and biology. The presence of a nitro group and an oxo group in the molecule adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]chromenes and their derivatives, such as:

Uniqueness

8-nitro-11-oxo-5??-indeno[1,2-b]chromen-5-ylium is unique due to the presence of both nitro and oxo groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H8NO4+

Molecular Weight

278.24 g/mol

IUPAC Name

8-nitroindeno[1,2-b]chromen-5-ium-11-one

InChI

InChI=1S/C16H8NO4/c18-15-11-3-1-2-4-12(11)16-13(15)8-9-7-10(17(19)20)5-6-14(9)21-16/h1-8H/q+1

InChI Key

QDCCLUMWFXOESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C4C=C(C=CC4=[O+]3)[N+](=O)[O-]

Origin of Product

United States

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